1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine
CAS No.: 477871-00-4
Cat. No.: VC5623617
Molecular Formula: C27H31FN2O
Molecular Weight: 418.556
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477871-00-4 |
|---|---|
| Molecular Formula | C27H31FN2O |
| Molecular Weight | 418.556 |
| IUPAC Name | 1-benzhydryl-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine |
| Standard InChI | InChI=1S/C27H31FN2O/c28-16-7-21-31-26-14-12-23(13-15-26)22-29-17-19-30(20-18-29)27(24-8-3-1-4-9-24)25-10-5-2-6-11-25/h1-6,8-15,27H,7,16-22H2 |
| Standard InChI Key | IQIYVDXBAHBKHO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure combines a piperazine core with two aromatic substituents:
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Benzhydryl group: A diphenylmethyl moiety attached to the piperazine nitrogen.
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4-(3-Fluoropropoxy)benzyl group: A benzyl ring substituted with a fluorinated alkoxy chain at the para position.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 477871-00-4 | |
| Molecular Formula | CHFNO | |
| Molecular Weight | 418.5 g/mol | |
| Purity Specification | ≥95% |
The fluoropropoxy side chain enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs .
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions:
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Piperazine functionalization: The benzhydryl group is introduced via alkylation of piperazine using benzhydryl bromide .
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Benzyl group modification: The 4-(3-fluoropropoxy)benzyl moiety is synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide, followed by reduction to the benzyl alcohol and subsequent bromination .
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Final coupling: The modified benzyl bromide is coupled to the benzhydrylpiperazine scaffold under basic conditions .
Yield optimization remains challenging due to steric hindrance from the benzhydryl group, often requiring inert atmospheres and elevated temperatures .
Pharmacological Profile
In Vitro Biological Activity
The compound’s anti-Mycobacterium tuberculosis activity surpasses first-line agents like isoniazid in nutrient-starved models, suggesting utility against latent infections . Its lack of calcium channel interaction reduces off-target risks in neurological applications .
Structure-Activity Relationships (SAR)
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